7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
Target of Action
Compounds with a piperidine moiety have been found to interact with a variety of targets, including dipeptidyl peptidase-4 (dpp-4) and metabotropic glutamate receptor 2 (mglur2) . These targets play crucial roles in metabolic processes and neurotransmission, respectively .
Mode of Action
Piperidine derivatives have been shown to inhibit dpp-4 activity, which is involved in glucose metabolism . They may also interact with mGluR2, influencing neurotransmission .
Biochemical Pathways
Inhibition of dpp-4 can impact the incretin system, affecting glucose metabolism . Interaction with mGluR2 can influence glutamatergic neurotransmission .
Pharmacokinetics
Piperidine derivatives have been shown to cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
Inhibition of dpp-4 can lead to increased levels of glucagon-like peptide-1, improving glycemic control . Interaction with mGluR2 may have effects on neurotransmission .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-15-14(11-18-8-4-3-5-9-18)10-16(19)20-17(15)13(12)2/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDVNGYXPAOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322545 |
Source
|
Record name | 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
CAS RN |
846600-66-6 |
Source
|
Record name | 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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